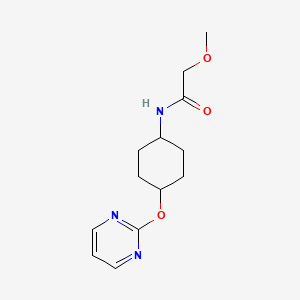

5-Bromo-1,2-difluoro-3-(fluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, and typically involves the use of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Unfortunately, specific structural data for “5-Bromo-1,2-difluoro-3-(fluoromethyl)benzene” is not available in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Information on these properties for “5-Bromo-1,2-difluoro-3-(fluoromethyl)benzene” is not available in the sources I found .Wissenschaftliche Forschungsanwendungen

Organometallic Synthesis

5-Bromo-1,2-difluoro-3-(fluoromethyl)benzene is utilized in organometallic synthesis. For instance, Porwisiak and Schlosser (1996) discussed the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, in organometallic reactions involving intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).

Radiosynthesis

This compound plays a role in the radiosynthesis of fluoromethyl-benzenes. Namolingam et al. (2001) synthesized 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, suggesting the potential of bromo analogues in radiopharmaceutical applications (Namolingam et al., 2001).

Anti-inflammatory Properties

Daukšas et al. (1994) explored the synthesis and anti-inflammatory properties of halogeno derivatives of 1,2-dialkoxy-4-(3-dimethylaminopropionyl)benzene, indicating the potential medicinal applications of such compounds (Daukšas et al., 1994).

Protonation Studies

The compound's derivatives have been used in studies of protonation of halogen-containing benzenes. Brouwer (2010) investigated the PMR spectra of various halogen-substituted benzenes, contributing to our understanding of their chemical behavior (Brouwer, 2010).

Aryne Chemistry

In aryne chemistry, 5-Bromo-1,2-difluoro-3-(fluoromethyl)benzene's analogues are significant. Schlosser and Castagnetti (2001) demonstrated the generation of 1,2-dehydro-3-(trifluoromethoxy)benzene from related bromo compounds, highlighting the versatility of these compounds in synthetic chemistry (Schlosser & Castagnetti, 2001).

Conformational Analysis

The compound's derivatives are useful in conformational analysis. Schaefer et al. (1988) studied the behavior of fluorine and methyl substituents in difluoro derivatives, contributing to the understanding of molecular structure and dynamics (Schaefer, Takeuchi, & Sveinson, 1988).

Organometallics

It's also used in the synthesis of organometallic compounds. Fink et al. (1997) synthesized ethynylferrocene compounds of 1,3,5-tribromobenzene, indicating its utility in creating complex organometallic structures (Fink et al., 1997).

Spectroscopic Studies

Aralakkanavar et al. (1991) utilized similar bromo- and difluoro-substituted compounds in spectroscopic studies, indicating the compound's usefulness in understanding molecular absorption and emission (Aralakkanavar et al., 1991).

Synthesis of Fluorinated Compounds

Reus et al. (2012) demonstrated the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes, illustrating its role in the synthesis of variously functionalized organic compounds (Reus et al., 2012).

Fluorocarbon Chemistry

In fluorocarbon chemistry, Plenio et al. (1997) explored the coordination chemistry of fluorocarbons, where related compounds played a key role (Plenio, Hermann, & Diodone, 1997).

Cascade Reactive Sequence

Hirotaki and Hanamoto (2013) investigated the synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a cascade reactive sequence involving bromo- and difluoro-substituted compounds, highlighting its synthetic versatility (Hirotaki & Hanamoto, 2013).

Solid State Structures

Robinson et al. (1998) explored the solid-state structures of bromo- and fluoro-substituted ethynylbenzenes, contributing to the knowledge of crystallography and molecular packing (Robinson, Kariuki, Harris, & Philp, 1998).

Radical Reactions

Kondratov et al. (2015) studied the radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers, indicating the compound's importance in radical chemistry (Kondratov et al., 2015).

Electrophilic Substitution

Coe et al. (1998) investigated the electrophilic ipso substitution of trimethylsilyl groups in fluorobenzenes, where related bromo- and difluoro-compounds played a crucial role (Coe, Stuart, & Moody, 1998).

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties. Proper handling, storage, and disposal procedures should be followed to minimize risks. Unfortunately, specific safety and hazard information for “5-Bromo-1,2-difluoro-3-(fluoromethyl)benzene” is not available in the sources I found .

Wirkmechanismus

Target of Action

It’s known that this compound is used as a precursor in organic synthesis .

Mode of Action

It’s known that this compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may interact with its targets through the formation of carbon–carbon bonds.

Biochemical Pathways

Given its use in suzuki–miyaura coupling, it’s likely that it plays a role in the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that this compound is used as a precursor in organic synthesis , suggesting that its bioavailability may depend on the specific context of its use.

Result of Action

Given its use in suzuki–miyaura coupling, it’s likely that it contributes to the formation of carbon–carbon bonds, which are fundamental to the structure of organic compounds .

Action Environment

The action, efficacy, and stability of 5-Bromo-1,2-difluoro-3-(fluoromethyl)benzene can be influenced by various environmental factors. For instance, it’s known that this compound is stable, but there’s a risk of explosion under high temperature or light exposure . Therefore, it should be used in a well-ventilated place and avoid contact with strong oxidizers, strong bases, and organic materials .

Eigenschaften

IUPAC Name |

5-bromo-1,2-difluoro-3-(fluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKOEOUKUJRDAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CF)F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1,2-difluoro-3-(fluoromethyl)benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2427496.png)

![2-Cyclopropyl-1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2427499.png)

![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2427500.png)

![3-(methylsulfanyl)-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2427501.png)

![4-(benzenesulfonyl)-5-chloro-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine](/img/structure/B2427503.png)

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2427504.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2427505.png)

![3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2427509.png)